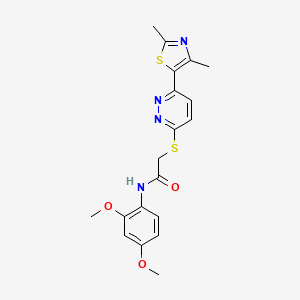

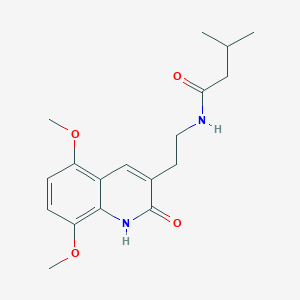

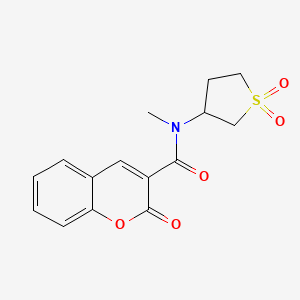

![molecular formula C24H21ClN2O2 B2896330 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 877782-47-3](/img/structure/B2896330.png)

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, also known as CP-154,526, is a compound that belongs to the class of benzochromene derivatives. It is a selective antagonist of the neuropeptide Y receptor subtype 1 (Y1R), which plays a crucial role in the regulation of food intake, energy balance, and stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, anxiety, depression, and addiction.

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Research

The piperazine moiety is a common feature in many pharmaceutical compounds with central nervous system (CNS) activity. This compound’s structure suggests potential use in the development of new antidepressant and anxiolytic drugs. It could serve as a lead compound for synthesizing new molecules that target serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Compounds with a piperazine ring have been shown to possess antimicrobial properties. The chlorophenyl group, in particular, may enhance these properties. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungals .

Anticancer Agent Development

The benzo[f]chromen-3-one moiety is structurally similar to flavonoids, which are known for their anticancer activities. Research into this compound could explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines or in combination therapies .

Neurodegenerative Disease Treatment

Piperazine derivatives have been studied for their potential role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts to find new treatments that can mitigate the progression of such diseases or improve the quality of life for affected individuals .

Pharmacokinetic Enhancer

The incorporation of piperazine into drug molecules can improve their pharmacokinetic properties, such as solubility and absorption. This compound could be used in pharmaceutical research to enhance the bioavailability of other drug molecules, making them more effective at lower doses .

Psychoactive Substance Analysis

Due to the structural similarity to known psychoactive substances, this compound could be used in analytical studies to understand the binding affinity and activity at various CNS receptors. Such research could inform the development of new therapeutic drugs or the regulation of psychoactive substances .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of disease states, such as parkinson’s and alzheimer’s disease .

Pharmacokinetics

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Result of Action

Piperazine derivatives have been found to exhibit good antibacterial activity .

Action Environment

It is known that the synthesis of piperazine derivatives can be accomplished through a mannich reaction .

Propriétés

IUPAC Name |

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNGWFRTVWMNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

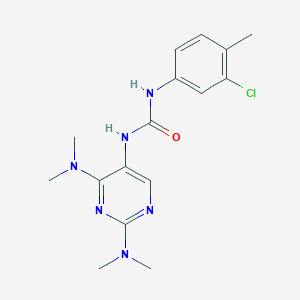

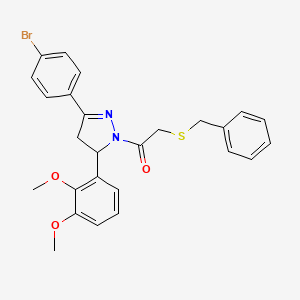

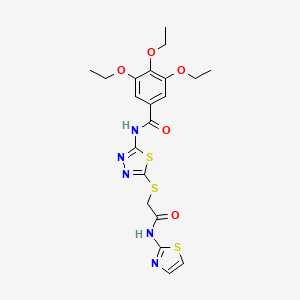

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)

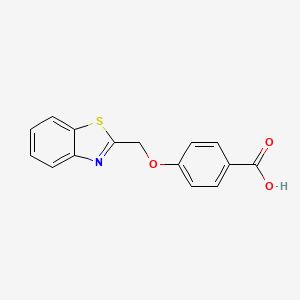

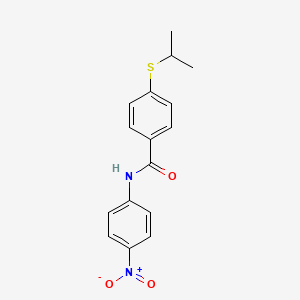

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2896256.png)

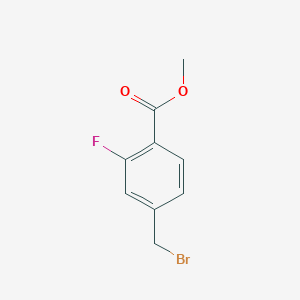

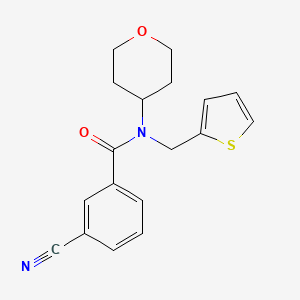

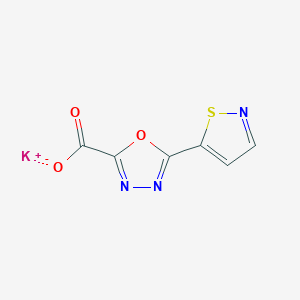

![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)